molecular formula C16H21NO5 B11619813 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

Katalognummer: B11619813
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: UQIPPNACEUKWAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C16H21NO5. This compound features a butoxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a pentanoic acid backbone. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of peptide chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using a butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino compound is then reacted with 5-oxopentanoic acid. This step often involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety, potentially converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Alcohol derivatives of the pentanoic acid moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthetic pathways.

Biology

The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar biological molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug design and development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions and ensuring selective bond formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Aminopentanoic acid: A simpler analog without the phenyl and Boc groups.

    N-Boc-5-aminopentanoic acid: Similar in structure but lacks the phenyl ring.

    5-Amino-4-oxopentanoic acid: Another analog with a different substitution pattern.

Uniqueness

5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is unique due to the presence of both the Boc-protected amino group and the phenyl ring. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications.

By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.

Eigenschaften

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

5-(4-butoxycarbonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C16H21NO5/c1-2-3-11-22-16(21)12-7-9-13(10-8-12)17-14(18)5-4-6-15(19)20/h7-10H,2-6,11H2,1H3,(H,17,18)(H,19,20)

InChI-Schlüssel

UQIPPNACEUKWAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.